(Z)-4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide
Description
Properties
IUPAC Name |
4-[[(Z)-2-cyano-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N5O5S/c23-9-14(10-25-15-3-1-12(2-4-15)20(24)28)21-26-18(11-33-21)17-8-13-7-16(27(30)31)5-6-19(13)32-22(17)29/h1-8,10-11,25H,(H2,24,28)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAGGBLPPBPHHP-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound that encompasses various pharmacologically active moieties, including a thiazole and a coumarin derivative. The biological activities of such compounds are of significant interest due to their potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibition studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure contains a thiazole ring, which is known for its diverse biological activities, and a coumarin derivative that enhances its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and coumarin exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown effective inhibition against several bacterial strains. In a study evaluating related compounds, some demonstrated moderate antibacterial activity against Staphylococcus aureus at concentrations around 100 µg/mL, while others showed superior efficacy at lower concentrations (62.5 µg/mL) .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Thiazole derivatives have been reported to possess significant cytotoxic effects in various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can enhance cytotoxicity against A549 lung adenocarcinoma cells and other cancer types . The structure–activity relationship (SAR) indicates that specific substitutions on the phenyl ring and the thiazole moiety are crucial for enhancing anticancer activity.
Enzyme Inhibition
One of the notable biological activities associated with thiazole-containing compounds is their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Inhibition studies have indicated that certain derivatives can effectively inhibit tumor-associated isoforms such as hCA IX . This property suggests potential therapeutic applications in cancer treatment by targeting tumor microenvironments.
Case Studies
-
Antimicrobial Evaluation :
- A series of thiazole and coumarin derivatives were synthesized and tested for their antibacterial properties. Compounds with specific substitutions demonstrated enhanced activity against S. aureus and E. coli.
- Results indicated that the presence of nitro groups significantly contributed to increased antimicrobial potency.
-
Cytotoxicity Assays :
- In vitro assays on human cancer cell lines revealed that certain analogs of the compound exhibited IC50 values below 10 µM, indicating potent cytotoxic effects.
- The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly.
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Enzyme Inhibition Studies :
- Compounds were tested against various isoforms of carbonic anhydrases. Notably, some derivatives showed IC50 values in the low micromolar range for hCA IX, suggesting their potential as therapeutic agents in oncology.
Data Tables
| Activity Type | Compound | Target | IC50/Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Antimicrobial | 3d | S. aureus | 62.5 |
| Anticancer | 13 | A549 | <10 |
| Enzyme Inhibition | 6a | hCA IX | Low µM range |
Scientific Research Applications
Antitumor Activity
Recent studies have shown that derivatives of compounds similar to (Z)-4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide exhibit significant antitumor activity. For instance, certain synthesized derivatives demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance their therapeutic efficacy . The presence of the thiazole and chromene moieties is believed to play a crucial role in their biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target proteins involved in cancer progression. These computational approaches help in understanding how modifications to the compound can improve its binding efficiency and selectivity towards biological targets .
Antioxidant Properties
The antioxidant potential of this compound has also been explored, with findings suggesting that it can scavenge free radicals effectively. This property is particularly important as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders . The structural features of this compound contribute to its ability to mitigate oxidative damage.
Synthesis and Derivative Development
The synthesis of this compound involves several steps that include the formation of the thiazole and chromene rings. Researchers have focused on optimizing these synthetic routes to improve yield and purity, which are critical for subsequent biological evaluations .
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor activity of related compounds, it was found that modifications at specific positions on the chromene ring significantly affected cytotoxicity against breast cancer cell lines. The most potent derivatives were those that maintained the nitro group while varying other substituents .
Case Study 2: Molecular Interaction Analysis
A molecular docking study revealed that this compound binds effectively to target proteins implicated in cell cycle regulation, suggesting a potential pathway for therapeutic intervention .
Chemical Reactions Analysis
Reduction of the Nitro Group
The 6-nitro substituent on the coumarin ring is susceptible to reduction under catalytic hydrogenation or chemical reducing agents. This reaction typically yields an amino derivative, which can serve as a precursor for further functionalization (e.g., acylation or alkylation).
Hydrolysis of the Cyano Group
The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. This transformation alters solubility and hydrogen-bonding capacity, impacting biological activity.
| Conditions | Products | Mechanism |
|---|---|---|
| H₂SO₄ (conc.), reflux | (Z)-4-((2-carboxy-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide | Acid-catalyzed hydrolysis to carboxylic acid |
| NaOH (aq.), 80°C | (Z)-4-((2-carbamoyl-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide | Base-mediated hydrolysis to amide |
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring participates in electrophilic substitution, particularly at the 5-position, due to resonance stabilization from the sulfur and nitrogen atoms.
Cycloaddition Reactions
The conjugated vinyl group enables participation in [4+2] Diels-Alder reactions or 1,3-dipolar cycloadditions, forming fused heterocycles.
| Dienophile/Dipole | Conditions | Products |
|---|---|---|
| Maleic anhydride | Toluene, reflux | Six-membered lactam fused to the thiazole ring |
| Phenyl azide | Cu(I) catalysis | Triazole-linked coumarin-thiazole hybrid |
Nucleophilic Substitution at the Coumarin 3-Position
The 3-position of the coumarin ring, activated by the adjacent nitro group, may undergo nucleophilic displacement with amines or thiols.
| Nucleophile | Conditions | Products |
|---|---|---|
| Ethylenediamine | DMF, 100°C | Coumarin-3-ethylenediamine conjugate |
| Benzyl mercaptan | K₂CO₃, DMSO | Thioether-linked derivative |
Photochemical Reactivity
The coumarin moiety’s nitro and carbonyl groups render the compound photosensitive. UV irradiation induces [2+2] cycloaddition or nitro-to-nitrite rearrangements.
| Wavelength | Products |
|---|---|
| 365 nm (UV-A) | Dimeric cyclobutane adducts |
| 254 nm (UV-C) | Nitrite ester derivatives |
Biological Interactions
While not traditional "chemical reactions," the compound’s interactions with biological targets are critical:
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Enzyme Inhibition : The nitro-coumarin-thiazole scaffold inhibits kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the cyano and amide groups .
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DNA Intercalation : The planar coumarin-thiazole system intercalates DNA, facilitated by π-stacking with nucleobases .
Key Mechanistic Insights
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Steric Effects : The Z-configuration of the vinyl group imposes steric hindrance, slowing reactions at the thiazole 4-position.
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Electronic Effects : The nitro group’s electron-withdrawing nature enhances electrophilic substitution on the thiazole ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous coumarin-thiazole hybrids and related benzamide derivatives. Key comparison parameters include crystallographic data, hydrogen-bonding patterns, and functional group contributions to stability and reactivity.
Table 1: Structural and Functional Comparison of Coumarin-Thiazole Hybrids
Key Findings:
Crystallographic Stability: The nitro and cyano groups in the target compound likely enhance packing efficiency compared to non-nitrated analogs, as observed in similar systems where nitro groups promote dense π-π stacking .
Hydrogen-Bonding Networks : The amide and nitro groups in (Z)-4-…benzamide are predicted to form N–H⋯O and C–H⋯O interactions, analogous to Etter’s graph-set patterns (e.g., $ \text{R}_2^2(8) $ motifs) in coumarin derivatives . This contrasts with thiazole-amide analogs, where N–H⋯S bonds dominate .
Validation Metrics : High-resolution refinements using SHELXL (as in ) typically yield R-factors <0.05 for similar compounds, suggesting robust structural reliability when applied to the target molecule .
Methodological Considerations
- Structure Determination : Programs like SHELXL and SHELXD are critical for solving complex hybrid structures, particularly for resolving Z/E isomerism in vinyl-linked systems .
- Hydrogen-Bond Analysis : Graph-set analysis () is essential for comparing supramolecular architectures, though the lack of experimental data for the target compound necessitates reliance on analogous systems.
- Validation : Tools like PLATON (referenced in ) ensure the absence of crystallographic outliers, such as misplaced nitro groups or bond-length distortions .
Q & A
Basic: What are the key synthetic strategies for preparing (Z)-4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : React 6-nitro-2-oxo-2H-chromen-3-carbaldehyde with thiourea derivatives in the presence of glacial acetic acid to form the thiazole core .
Knoevenagel Condensation : Introduce the cyano-vinyl group by reacting the thiazole intermediate with malononitrile or cyanoacetic acid under reflux conditions (e.g., ethanol, acetic acid catalyst) to form the (Z)-configured vinyl linkage .
Benzamide Coupling : Use coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety via an amination reaction. Purification via column chromatography (hexane/EtOAc gradient) ensures product isolation .
Key Validation : Monitor reaction progress by TLC and confirm stereochemistry via -NROESY (absence of cross-peaks between vinyl protons and benzamide groups confirms Z-configuration) .
Advanced: How can reaction conditions be optimized to improve the yield of the (Z)-isomer?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote isomerization. Ethanol or THF with 5% glacial acetic acid stabilizes the Z-isomer .
- Catalyst Screening : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields (up to 95%) compared to conventional reflux (6–8 hours, 75–85%) .
- Base Optimization : Use mild bases (e.g., KCO) instead of strong bases (NaOH) to minimize side reactions. Evidence from analogous thiazole syntheses shows KCO increases yields by 15–20% .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- -NMR: Confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-vinyl protons; absence indicates cis). Peaks at δ 7.80–8.20 ppm confirm aromatic chromenone protons .
- -NMR: Peaks at δ 167–174 ppm indicate carbonyl groups (benzamide, chromenone) .
- IR Spectroscopy : Bands at 1700–1740 cm (C=O stretch), 2200–2250 cm (C≡N stretch) .
- Mass Spectrometry : ESI-MS with m/z matching the molecular ion (e.g., [M+H]) confirms molecular weight .
Advanced: How can hydrogen-bonding patterns influence the compound’s crystallographic stability?
Methodological Answer:
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···O=C interactions between benzamide and chromenone). These bonds stabilize the Z-configuration in the crystal lattice .
- SHELX Refinement : Refine X-ray data with SHELXL to model H-bond networks. For example, intermolecular H-bonds (2.8–3.2 Å) between nitro groups and amide protons enhance packing efficiency .
Basic: What biological assays are suitable for preliminary activity screening?
Methodological Answer:
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Test against tyrosine kinases or HDACs via fluorometric assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .
Advanced: How can computational modeling predict the compound’s binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., HDAC2). The nitro group and chromenone core show strong π-π stacking with hydrophobic pockets .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for binding .
Basic: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Re-test activity at serial dilutions (1–100 µM) to identify threshold effects .
- Solubility Checks : Use DMSO stock solutions (<1% v/v) to avoid precipitation artifacts. Confirm solubility via UV-Vis (λ = 280 nm) .
- Control Standardization : Include reference inhibitors (e.g., SAHA for HDACs) to calibrate assay conditions .
Advanced: What strategies mitigate synthetic byproducts like E-isomers or dimerization?
Methodological Answer:
- Steric Hindrance : Introduce bulky substituents (e.g., ortho-methyl groups) to favor Z-configuration during Knoevenagel condensation .
- Low-Temperature Quenching : Rapid cooling post-reaction minimizes isomerization. For example, ice-bath quenching after reflux reduces E-isomer formation by 30% .
- HPLC Purification : Use reverse-phase C18 columns (MeCN/HO gradient) to separate Z/E isomers (retention time difference: 1.5–2 min) .
Basic: How to validate crystallographic data for this compound?
Methodological Answer:
- SHELX Workflow :
- CCDC Deposition : Submit final CIF to the Cambridge Structural Database (CSD) for peer validation .
Advanced: Can this compound act as a fluorescent probe? What experimental evidence supports this?
Methodological Answer:
- Fluorescence Spectroscopy : Measure emission at 400–500 nm (λ = 350 nm). The chromenone core exhibits strong fluorescence (quantum yield Φ = 0.4–0.6) .
- Cell Imaging : Treat live cells (e.g., HEK293) with 10 µM compound and image via confocal microscopy (λ = 450 nm). Localization in cytoplasmic regions suggests probe utility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
